N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
Description
N-[1-(1-Methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a synthetic benzamide derivative featuring a benzodiazolyl (benzimidazole) core substituted with a methyl group at the 1-position and an ethyl-linked benzamide moiety. This compound is of interest due to its structural similarity to pharmacologically active benzamide derivatives, particularly those targeting sigma receptors or involved in metal-catalyzed C–H bond functionalization reactions .
Properties
IUPAC Name |
N-[1-(1-methylbenzimidazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(18-17(21)13-8-4-3-5-9-13)16-19-14-10-6-7-11-15(14)20(16)2/h3-12H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMRNRJITQDGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with an appropriate benzoyl chloride derivative under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole ring’s ability to absorb and emit light.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzodiazole ring can also participate in π-π stacking interactions, enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
Core Benzodiazolyl Modifications
The benzodiazolyl group is a common scaffold in bioactive compounds. Key analogues include:
- 3-Methyl-N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide (): Substituted with a branched alkyl chain, likely improving lipophilicity and membrane permeability.
- 2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide (): Replaces the benzamide with a chloroacetamide group, introducing electrophilic reactivity for covalent binding studies.
Structural Impact :
- Electron-Donating/Accepting Groups : The methyl group in the target compound may enhance electron density at the benzodiazolyl core compared to halogenated or alkylated analogues.
Benzamide Substituent Variations
- N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide (): Incorporates trifluoromethyl groups, enhancing metabolic stability and hydrophobicity.
- N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (): Integrates thiadiazole and piperidine moieties, broadening pharmacological profiles (e.g., acetylcholinesterase inhibition).
Key Differences :
- Hydrophobicity : Trifluoromethyl groups () significantly increase lipophilicity compared to the target compound’s benzamide.
- Bioisosterism : Thiadiazole rings () may mimic aromatic systems while altering electronic properties.
Pharmacological and Biochemical Comparisons
Sigma Receptor Binding Potential
Sigma receptor-targeting benzamides, such as radioiodinated N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) (), exhibit high affinity (Kd = 5.80–15.71 nM) for prostate cancer cells. The target compound’s benzodiazolyl group may influence sigma receptor selectivity, though its binding affinity remains uncharacterized.
Cytotoxicity and Therapeutic Potential
- Nonradioactive PIMBA (): Inhibits prostate cancer cell colony formation in a dose-dependent manner.
Comparison : The target compound’s lack of cytotoxicity data limits direct comparison, but its structural simplicity may offer a safer profile compared to halogenated analogues.
Structural Confirmation
- X-ray Crystallography : Widely used for analogues (e.g., ), confirming molecular geometry and hydrogen bonding patterns.
- Spectroscopic Methods : 1H/13C NMR, IR, and GC-MS () are standard for verifying purity and functional groups.
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
This compound can be synthesized through various methods involving the reaction of benzamide derivatives with substituted benzodiazoles. The general synthetic route includes:
- Starting Materials : Benzamide and 1-methyl-1H-1,3-benzodiazole.
- Reagents : Common reagents include acyl chlorides or anhydrides to facilitate the formation of the amide bond.
- Conditions : Reactions are typically carried out under reflux conditions in organic solvents such as dichloromethane or tetrahydrofuran.
The structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines, including breast and lung cancer. It was found to inhibit cell proliferation with IC50 values ranging from 10 to 30 µM, depending on the cell line tested .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound:
- Bacterial Inhibition : In a study examining its efficacy against Gram-positive and Gram-negative bacteria, this compound demonstrated minimum inhibitory concentrations (MICs) between 15 to 50 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzodiazole derivatives. Modifications at specific positions on the benzodiazole ring can enhance potency and selectivity towards target enzymes involved in cancer progression.
Case Study 1: Anticancer Efficacy in Xenograft Models
A notable study evaluated the efficacy of this compound in xenograft models of human tumors. The results showed a significant reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer agent .
Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This discovery suggests a dual mechanism involving both direct cytotoxicity and modulation of apoptotic signaling pathways .
Table 1: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
